molecular formula C21H26ClNO2 B14932396 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide

Cat. No.: B14932396
M. Wt: 359.9 g/mol
InChI Key: SYWLAJXKDPLQBG-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a phenylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 4-phenylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or distillation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)-N-(4-phenylbutyl)butanamide
  • 4-(4-bromophenoxy)-N-(4-phenylbutyl)butanamide
  • 4-(4-methylphenoxy)-N-(4-phenylbutyl)butanamide

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide is unique due to the presence of the 4-chloro-2-methylphenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern may result in unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(4-phenylbutyl)butanamide

InChI

InChI=1S/C21H26ClNO2/c1-17-16-19(22)12-13-20(17)25-15-7-11-21(24)23-14-6-5-10-18-8-3-2-4-9-18/h2-4,8-9,12-13,16H,5-7,10-11,14-15H2,1H3,(H,23,24)

InChI Key

SYWLAJXKDPLQBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCCCCC2=CC=CC=C2

Origin of Product

United States

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